N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c22-18(16-11-12-5-1-4-8-15(12)23-16)19-10-9-17-20-13-6-2-3-7-14(13)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |
InChI Key |
AZYNZYXEBIILNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Reaction for Benzimidazole Formation
The Phillips-Ladenburg reaction remains a cornerstone for synthesizing 1H-benzimidazole derivatives. This method involves condensing o-phenylenediamine with carboxylic acids under acidic conditions. For example, reacting o-phenylenediamine with acetic acid in ethanol containing ammonium chloride (NHCl) at 80–90°C yields 2-substituted benzimidazoles with 72–90% efficiency. Adjusting the carboxylic acid (e.g., salicylic acid, cinnamic acid) allows modular substitution at the C2 position.
Bromoacetic Acid-Mediated Cyclization
Transition Metal-Catalyzed Methods
Recent patents describe palladium-catalyzed cross-coupling to access substituted benzimidazoles. For instance, Suzuki-Miyaura coupling of 5-bromo-1H-benzimidazole with boronic esters introduces aryl groups at the C5 position, enhancing structural diversity. Such methods are critical for synthesizing intermediates like 5-trifluoromethyl-1H-benzimidazole, which can be further alkylated at the ethyl position.
Synthesis of the Benzofuran Carboxamide Unit
Friedel-Crafts Acylation for Benzofuran Functionalization
The benzofuran moiety is typically constructed via cyclization of substituted phenols. A notable method from dronedarone synthesis involves Friedel-Crafts acylation of 4-(3-dibutylaminopropoxy)benzoyl chloride with benzofuran precursors. This reaction, catalyzed by AlCl, installs the carboxamide group at the C2 position. Subsequent hydrolysis and activation (e.g., conversion to acid chloride) prepare the benzofuran unit for amide coupling.
Oxidative Cyclization of Phenolic Derivatives
Oxidative cyclization using iodine or potassium persulfate converts 2-hydroxyacetophenone derivatives into benzofuran-2-carboxylic acids. For example, treating 2-hydroxy-4-methoxyacetophenone with iodine in DMSO yields 1-benzofuran-2-carboxylic acid, which is then esterified and amidated. This route offers excellent regioselectivity and scalability.
Coupling Strategies for Final Assembly
Nucleophilic Substitution at the Ethyl Linker
The ethyl bridge is often introduced via alkylation of the benzimidazole’s C2 position. Reacting 2-(bromomethyl)-1H-benzimidazole with ethylenediamine in ethanol under reflux installs the ethylamine sidechain. Subsequent protection (e.g., Boc-group) and deprotection steps ensure selective amidation.
Amide Bond Formation via Carbodiimide Coupling
Activating the benzofuran-2-carboxylic acid as an acid chloride (using thionyl chloride) enables coupling with the ethyl-benzimidazole amine. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 70–85% yields. Critical parameters include maintaining a pH of 7–8 and using excess amine to drive the reaction to completion.
One-Pot Tandem Reactions
Recent advances describe tandem alkylation-amide coupling in a single vessel. For example, reacting 2-(chloroethyl)-1H-benzimidazole with benzofuran-2-carboxamide in the presence of KCO and catalytic KI in DMF at 100°C directly forms the target compound. This method reduces purification steps and improves atom economy.
Optimization and Catalytic Systems
Solvent and Temperature Effects
Acid Scavengers and Catalysts
-
Triethylamine or DIEA neutralizes HCl during acid chloride formation, preventing side reactions.
-
KI in catalytic amounts accelerates alkylation via the Finkelstein mechanism.
Yield and Purity Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide exhibit significant antimicrobial activities. For instance, derivatives of benzimidazole have been evaluated for their efficacy against various bacterial and fungal strains. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines, such as colorectal carcinoma (HCT116). For example, specific compounds showed IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, indicating a promising therapeutic index .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzimidazole or benzofuran moieties. Research into structure-activity relationships (SAR) has led to the development of numerous derivatives with enhanced biological profiles .
Case Study 1: Antimicrobial Evaluation
A study evaluated several benzimidazole derivatives for their antimicrobial activity against common pathogens. The findings revealed that compounds with specific substitutions exhibited MIC values significantly lower than traditional antibiotics, indicating their potential as alternative treatments for resistant strains .
Case Study 2: Anticancer Screening
In another investigation, a series of benzimidazole-based carboxamides were synthesized and tested against various cancer cell lines. The results highlighted several candidates with potent antiproliferative effects, particularly those with specific functional groups that enhanced their interaction with cellular targets involved in cancer progression .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide with analogs based on structural features, physicochemical properties, and pharmacological annotations. Key differences in substituents, linker groups, and heterocyclic systems are highlighted.
Table 1: Structural and Functional Comparison
*Estimated based on analogs in .
Key Observations
Heterocyclic Systems: The target compound’s benzofuran group (vs. Brominated furan in introduces electron-withdrawing effects, altering electronic properties compared to the parent benzofuran.
Linker Flexibility: Ethyl linkers (as in the target compound and ) provide moderate flexibility, balancing conformational freedom and rigidity. In contrast, phenoxyethyl linkers () introduce steric bulk and reduce solubility.
Substituent Effects :
- Chlorobenzyl () and fluoropyridyl () groups enhance lipophilicity (logP ~3.7–4.2), critical for membrane permeability .
- The absence of halogen substituents in the target compound may reduce off-target interactions but could limit bioavailability.
Pharmacological Profiles :
- The oxazole derivative in is a confirmed ferroportin inhibitor, suggesting that benzimidazole-oxazole hybrids are viable for iron metabolism modulation.
- Brominated furan derivatives () show preclinical anticancer activity, likely due to DNA intercalation or topoisomerase inhibition.
Crystallographic and Conformational Insights
- Dihedral Angles : In analogs like ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate (), dihedral angles between aromatic subunits (7.35°–18.23°) indicate near-planar conformations, favoring π-stacking. The target compound’s benzofuran-benzimidazole system likely adopts similar geometry.
- Hydrogen Bonding : C–H···O and N–H···O interactions (observed in ) stabilize crystal packing and may influence solubility.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, with the molecular formula C16H11N3O2 and a molecular weight of approximately 277.283 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features a unique structural combination of a benzimidazole moiety linked to a benzofuran carboxamide via an ethyl chain. This structural arrangement is believed to enhance its biological activity and chemical reactivity, making it a valuable candidate for medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole and benzofuran components. The general synthetic pathway includes:
- Formation of Benzimidazole : Starting from 1,2-diaminobenzene and glycolic acid in an acidic medium.
- Carboxamide Formation : The reaction of the benzimidazole derivative with benzofuran-2-carboxylic acid under appropriate conditions to yield the target compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
These findings suggest that the compound could be developed as a new antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.59 |
| HCT-116 (Colon cancer) | 5.60 |
| SK-HEP-1 (Liver cancer) | 6.10 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an alternative to conventional antibiotics .
Case Study 2: Cancer Cell Line Testing
In another study focused on anticancer activity, this compound was tested against various human cancer cell lines. The results showed that it significantly reduced cell viability in MCF-7 and HCT-116 cells compared to controls, suggesting its potential use in cancer treatment protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine. A common approach uses carbodiimide-based coupling reagents (e.g., EDC/HOBt) under microwave-assisted conditions to enhance reaction efficiency and yield . Optimization includes adjusting solvent polarity (e.g., DMF or DCM), temperature (40–60°C), and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is critical for isolating the target compound .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies the benzofuran and benzimidazole moieties. Infrared spectroscopy (IR) identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology : Prioritize target-agnostic assays such as cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial activity (MIC determination against S. aureus and E. coli). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability. Preliminary SAR can be inferred by comparing results with structurally related benzofuran derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology : Synthesize analogs with modifications to:
- The benzimidazole ring (e.g., substituents at N1 or C5).
- The benzofuran core (e.g., methoxy or halogen groups at C5/C6).
- The ethyl linker (e.g., elongation or branching).
Biological testing across multiple assays (e.g., enzyme inhibition, antiproliferative activity) identifies key pharmacophores. Computational tools (e.g., CoMFA or molecular docking) predict binding modes and guide rational design .
Q. What strategies are effective for identifying molecular targets of this compound?
- Methodology : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For kinase targets, employ a kinase profiling panel (e.g., 400+ kinases at 1 µM compound concentration) .
Q. How can researchers address solubility limitations in in vivo studies?
- Methodology : Optimize formulations using co-solvents (e.g., PEG-400), cyclodextrin inclusion complexes, or nanoemulsions. Assess solubility in PBS (pH 7.4) and simulated biological fluids. Pharmacokinetic studies (e.g., IV administration in rodents) track bioavailability and guide dosing regimens .
Q. What approaches resolve contradictions in biological activity data across studies?
- Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Validate assays with orthogonal methods (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation). Perform meta-analyses of published data to identify confounding variables (e.g., assay sensitivity, compound batch variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
